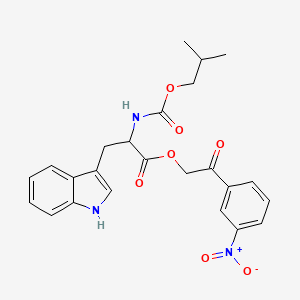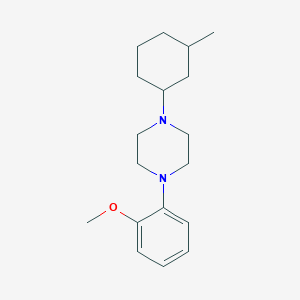
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in recent years due to its potential application in scientific research. MeOPP has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biological processes.
Mecanismo De Acción
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to serotonin and dopamine transporters, as well as certain ion channels, which could explain its effects on neuronal activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes involved in the metabolism of neurotransmitters. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has also been shown to have analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's unique mechanism of action and high affinity for certain biological targets make it a valuable tool for studying neuronal activity and neurotransmitter systems. However, its potency and potential toxicity must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's effects on different disease models, such as Parkinson's disease and epilepsy. Finally, the use of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine in combination with other compounds could lead to the development of novel therapeutics for various neurological disorders.
Métodos De Síntesis
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 3-methylcyclohexylamine, followed by cyclization and reduction steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been used in various scientific studies to investigate its effects on different biological systems. One study found that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has a high affinity for the serotonin transporter, which could have implications for the treatment of depression and anxiety disorders. Another study showed that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can modulate the activity of certain ion channels, making it a potential tool for studying neuronal excitability.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15-6-5-7-16(14-15)19-10-12-20(13-11-19)17-8-3-4-9-18(17)21-2/h3-4,8-9,15-16H,5-7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQVZPPPLLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)
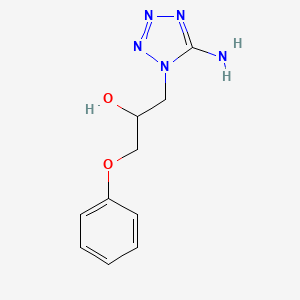
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)
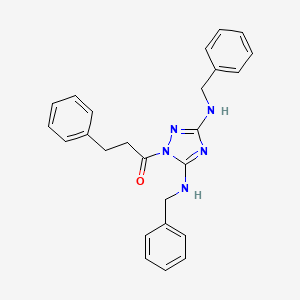
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
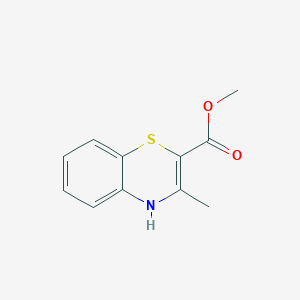
![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)
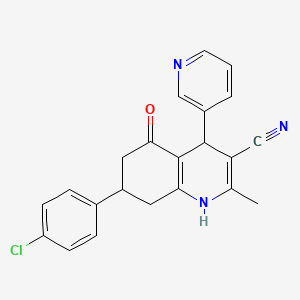
![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
